molecular formula C3H5NO2 B103843 N-formyl-N-methylformamide CAS No. 18197-25-6

N-formyl-N-methylformamide

Cat. No.: B103843
CAS No.: 18197-25-6
M. Wt: 87.08 g/mol
InChI Key: QWOKUXNYCLUKMH-UHFFFAOYSA-N
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Description

N-formyl-N-methylformamide is an organic compound with the molecular formula C2H5NO. It is a derivative of formamide where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-formyl-N-methylformamide can be synthesized through several methods. One common method involves the formylation of N-methylamine using formic acid or formyl chloride. The reaction typically requires a catalyst such as p-toluenesulfonic acid monohydrate and is performed in water without the use of surfactants . Another method involves the reaction of imidazole with formyl chloride, generated in situ by the action of oxalyl chloride on formic acid .

Industrial Production Methods: In industrial settings, formamide, N-formyl-N-methyl- is produced through the carbonylation of methylamine. This process involves the reaction of methylamine with carbon monoxide under high pressure and temperature conditions. The reaction is catalyzed by transition metal catalysts to enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-formyl-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce formic acid and methylamine.

    Reduction: It can be reduced to produce N-methylamine and methanol.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formic acid and methylamine.

    Reduction: N-methylamine and methanol.

    Substitution: Halogenated derivatives of formamide, N-formyl-N-methyl-.

Scientific Research Applications

N-formyl-N-methylformamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of formamides and other nitrogen-containing compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions involving formamides and formamidases.

    Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals. It also serves as a solvent for various industrial processes.

Comparison with Similar Compounds

N-formyl-N-methylformamide is similar to other formamides such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a formylating agent makes it valuable in organic synthesis and industrial applications.

Properties

IUPAC Name

N-formyl-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOKUXNYCLUKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336452
Record name Formamide, N-formyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18197-25-6
Record name Formamide, N-formyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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